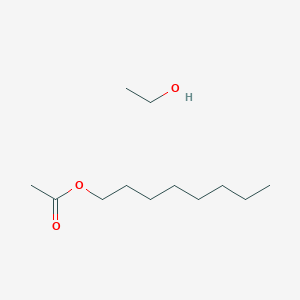

Ethanol;octyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

C10H20O2 . It is classified as an ester, formed from the reaction between 1-octanol (octyl alcohol) and acetic acid. This compound is naturally found in various citrus fruits such as oranges and grapefruits, and is known for its fruity odor, making it a popular ingredient in artificial flavors and perfumes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethanol; octyl acetate can be synthesized through the Fischer esterification process, which involves the reaction of 1-octanol with acetic acid in the presence of an acid catalyst, typically concentrated sulfuric acid. The reaction is as follows: [ \text{CH}_3(\text{CH}_2)_7\text{OH} + \text{CH}_3\text{COOH} \rightarrow \text{CH}_3(\text{CH}_2)_7\text{O}_2\text{CCH}_3 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of ethanol; octyl acetate involves similar esterification processes but on a larger scale. The reaction is carried out in a reactor where 1-octanol and acetic acid are mixed with an acid catalyst. The mixture is heated to facilitate the reaction, and the resulting ester is then purified through distillation .

Analyse Des Réactions Chimiques

Types of Reactions: Ethanol; octyl acetate primarily undergoes hydrolysis and transesterification reactions.

Common Reagents and Conditions:

Hydrolysis: In the presence of water and an acid or base catalyst, ethanol; octyl acetate can be hydrolyzed back into 1-octanol and acetic acid.

Transesterification: This reaction involves the exchange of the alkoxy group of an ester compound with another alcohol. It is typically catalyzed by acids or bases.

Major Products:

Hydrolysis: 1-octanol and acetic acid.

Transesterification: Depending on the alcohol used, various esters can be formed.

Applications De Recherche Scientifique

Ethanol; octyl acetate has a wide range of applications in scientific research and industry:

Chemistry: Used as a solvent for nitrocellulose, waxes, oils, and some resins.

Medicine: Utilized in the formulation of certain pharmaceuticals for its solvent properties.

Industry: Commonly used in the production of artificial flavors and fragrances due to its fruity odor

Mécanisme D'action

The mechanism of action of ethanol; octyl acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release 1-octanol and acetic acid, which can then participate in various biochemical pathways. The fruity odor of ethanol; octyl acetate is due to its ability to bind to olfactory receptors, triggering sensory responses .

Comparaison Avec Des Composés Similaires

Ethyl Acetate: Another ester with a fruity odor, commonly used as a solvent in nail polish removers and glues.

Butyl Acetate: Used in the production of lacquers and paints.

Propyl Acetate: Known for its pear-like odor, used in flavorings and fragrances

Uniqueness: Ethanol; octyl acetate stands out due to its longer carbon chain, which imparts a unique combination of solvency and odor characteristics. Its ability to dissolve a wide range of substances while providing a pleasant fragrance makes it particularly valuable in both industrial and consumer applications .

Propriétés

Formule moléculaire |

C12H26O3 |

|---|---|

Poids moléculaire |

218.33 g/mol |

Nom IUPAC |

ethanol;octyl acetate |

InChI |

InChI=1S/C10H20O2.C2H6O/c1-3-4-5-6-7-8-9-12-10(2)11;1-2-3/h3-9H2,1-2H3;3H,2H2,1H3 |

Clé InChI |

FNRDOGXOXPYAIS-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCOC(=O)C.CCO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3S)-pyrrolidin-3-yl]benzamide;dihydrochloride](/img/structure/B11934451.png)

![3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11934452.png)

![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934465.png)

![2-amino-N-[1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11934473.png)

![1,3-dichloro-5-[(Z)-2-(4-chlorophenyl)ethenyl]benzene](/img/structure/B11934507.png)

![(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene](/img/structure/B11934509.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2-morpholin-4-yl-2-oxoethyl)amino]benzamide](/img/structure/B11934513.png)

![[8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol](/img/structure/B11934522.png)